Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further substituted with a methyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Pyrrolidine Ring Formation: The formation of the pyrrolidine ring can be accomplished through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the ester group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-bromophenyl)propionate
- 4-(3-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid
- 4-(3-Bromophenyl)-1-methylpyrrolidine-3-carboxamide
Uniqueness
Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C12H14BrN O2 |
Molecular Weight | 284.15 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C(=O)OC)C1=CC(C(=O)O)N(C1)C(Br)=C |
InChI Key | InChI=1S/C12H14BrNO2/c1-15-12(14)8-6-10(13)7-11(8)9-5/h6-7H,5,9H2,1-4H3 |
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly the glutamatergic system. It has been shown to act as a selective antagonist for NMDA receptors, which are involved in synaptic plasticity and memory function. The bromophenyl group enhances binding affinity to these receptors, leading to significant pharmacological effects.
Antagonistic Effects on NMDA Receptors
Research indicates that compounds with similar structures have demonstrated potent antagonistic activity against NMDA receptors. For instance, analogs with halogen substitutions (like bromine) showed improved selectivity and potency. A study reported that 4-bromo derivatives had IC50 values around 200 nM for NMDA receptor inhibition, suggesting that this compound may exhibit comparable or enhanced activity .
Case Studies
- Neuroprotective Effects : In vitro studies have indicated that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate levels. The neuroprotective effect is hypothesized to stem from its ability to block NMDA receptor-mediated calcium influx, which is a critical pathway in neurodegenerative conditions.
- Anti-Cancer Potential : Another study explored the compound's efficacy in enhancing the anti-cancer effects of established chemotherapeutic agents like sorafenib. The combination treatment showed synergistic effects in various cancer cell lines, indicating a potential role in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the pyrrolidine ring and substituents on the phenyl group significantly influence biological activity:
Substituent | Effect on Activity |
---|---|
Bromine on phenyl | Increased NMDA affinity |
Methyl on pyrrolidine | Enhanced neuroprotective properties |
Carboxylate group | Essential for receptor binding |
Properties
Molecular Formula |
C13H16BrNO2 |
---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-15-7-11(12(8-15)13(16)17-2)9-4-3-5-10(14)6-9/h3-6,11-12H,7-8H2,1-2H3 |
InChI Key |
XBPKBJLBWHOMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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